molecular formula C8H5ClF2N2 B2490137 2-(Difluoromethyl)-5-chloro-1H-benzimidazole CAS No. 91437-08-0

2-(Difluoromethyl)-5-chloro-1H-benzimidazole

Cat. No.: B2490137
CAS No.: 91437-08-0
M. Wt: 202.59
InChI Key: RQDLGCYUQHYKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-chloro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-chloro-1H-benzimidazole typically involves the introduction of difluoromethyl and chloro groups into the benzimidazole core. One common method is the difluoromethylation of a pre-formed benzimidazole derivative. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-chloro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-5-chloro-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-chloro-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The chloro group may also contribute to the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-1H-benzimidazole
  • 5-Chloro-1H-benzimidazole
  • 2-(Trifluoromethyl)-5-chloro-1H-benzimidazole

Uniqueness

2-(Difluoromethyl)-5-chloro-1H-benzimidazole is unique due to the presence of both difluoromethyl and chloro groups. This combination enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds. The difluoromethyl group acts as a lipophilic hydrogen bond donor, while the chloro group increases the compound’s binding affinity to molecular targets .

Properties

IUPAC Name

6-chloro-2-(difluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDLGCYUQHYKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.